molecular formula C7H3Br2FN2 B1460526 2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole CAS No. 1388033-54-2

2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole

Cat. No.: B1460526
CAS No.: 1388033-54-2
M. Wt: 293.92 g/mol
InChI Key: JITSGQMIBKJEMJ-UHFFFAOYSA-N
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Description

2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of bromine and fluorine atoms attached to the benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole typically involves the bromination and fluorination of a benzimidazole precursor. One common method includes the following steps:

    Bromination: The benzimidazole precursor is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2 and 5 positions.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems can enhance the reproducibility and yield of the compound.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the benzimidazole core.

    Coupling Reactions: The compound can be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azido, amino, or thiol derivatives.

    Oxidation Products: Oxidized forms of the benzimidazole core.

    Reduction Products: Reduced forms of the benzimidazole core.

Scientific Research Applications

2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    2,5-Dibromo-1H-benzo[d]imidazole: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    6-Fluoro-1H-benzo[d]imidazole: Lacks the bromine atoms, which may influence its binding properties and applications.

Properties

IUPAC Name

2,5-dibromo-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITSGQMIBKJEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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